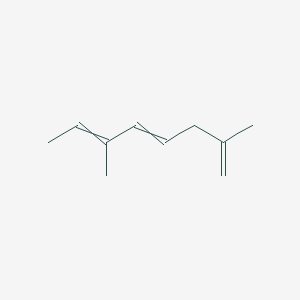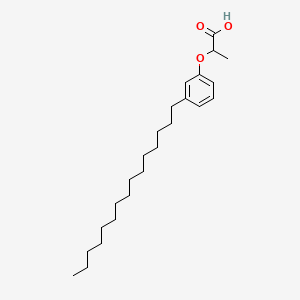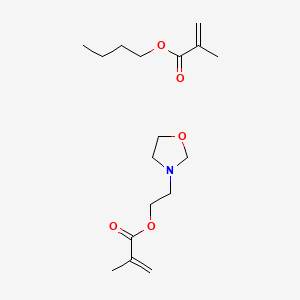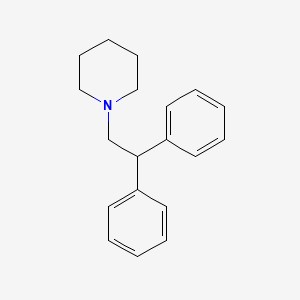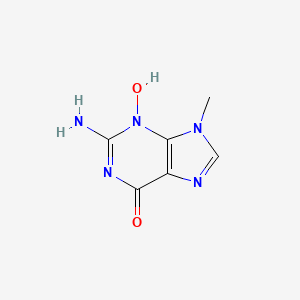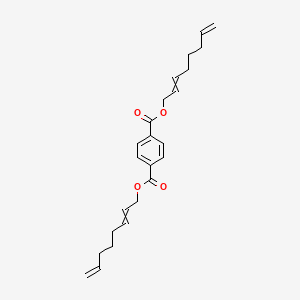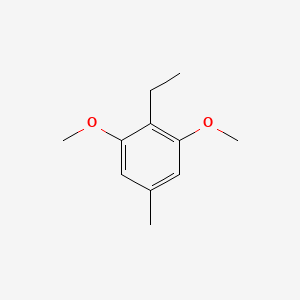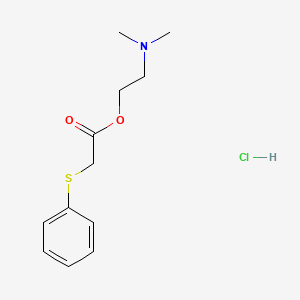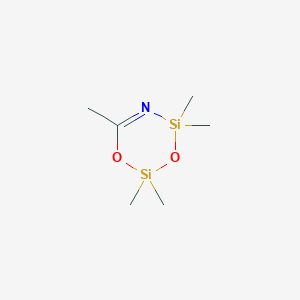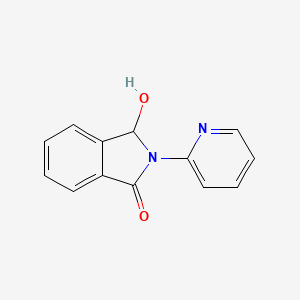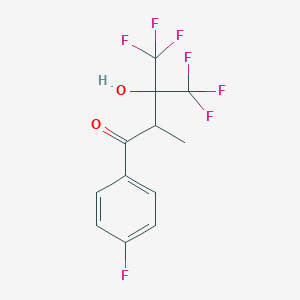
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one typically involves the Claisen rearrangement of CF3-containing bisallyl ethers. This process is mediated by a base, such as diazabicyclo[5.4.0]undec-7-ene (DBU), under toluene reflux conditions . The electron-withdrawing CF3 group plays a crucial role in facilitating the proton shift and subsequent isomerization to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-butanamine: Another fluorinated compound with similar electron-withdrawing properties.
4,4,4-Trifluoro-1,3-diphenyl-1-(prop-2-en-1-yloxy)but-1-ene: A related compound used in similar synthetic applications.
Properties
CAS No. |
34844-25-2 |
|---|---|
Molecular Formula |
C12H9F7O2 |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C12H9F7O2/c1-6(9(20)7-2-4-8(13)5-3-7)10(21,11(14,15)16)12(17,18)19/h2-6,21H,1H3 |
InChI Key |
GDHHBYAWFWLHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



